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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of JNJ-47965567. The

following troubleshooting guides and frequently asked questions (FAQs) are designed to

address specific issues that may arise during experimental use of this compound.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Q1: We are observing unexpected effects in our cellular assay that do not seem to be mediated

by P2X7. What are the known off-target interactions of JNJ-47965567?

A1: JNJ-47965567 is a potent and selective P2X7 receptor antagonist.[1][2][3][4] However, like

any small molecule, it has the potential for off-target interactions. While it has been screened

against a panel of 50 other receptors, ion channels, and transporters with high selectivity for

P2X7 noted, specific data on the full panel are not extensively published in the primary

literature.

Troubleshooting Steps:

Confirm On-Target P2X7 Engagement: Before attributing effects to off-target interactions, it is

crucial to confirm that JNJ-47965567 is engaging its primary target, the P2X7 receptor, in

your experimental system. This can be achieved by demonstrating a dose-dependent
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inhibition of a known P2X7-mediated response, such as ATP- or BzATP-induced calcium

influx or IL-1β release.[1][2]

Review Compound Selectivity: While specific off-target interactions are not detailed, the

compound is described as selective. It is important to consider the expression levels of other

purinergic receptors in your system, although JNJ-47965567 has not been reported to have

significant activity at other P2X or P2Y receptors.

Control Experiments: To investigate potential off-target effects, consider including a

structurally distinct P2X7 antagonist in your experiments. If the unexpected effect is not

replicated with another P2X7 antagonist, it may be an off-target effect of JNJ-47965567.

Literature Search for Similar Systems: Review literature where JNJ-47965567 was used in

similar experimental models to see if comparable unexpected findings were reported.

Q2: We are using JNJ-47965567 in a rodent model and are concerned about its central

nervous system (CNS) off-target effects. How can we assess this?

A2: JNJ-47965567 is a centrally permeable compound, making it suitable for investigating the

role of central P2X7.[1][2][5]

Troubleshooting Steps:

Behavioral Phenotyping: A comprehensive behavioral assessment of the animals is

recommended. This should include motor coordination tests (e.g., rotarod), anxiety and

depression-like behavior tests (e.g., open field, forced swim test), and cognitive function

tests. JNJ-47965567 has been shown to attenuate amphetamine-induced hyperactivity but

has no efficacy in the forced swim test.[1][2][5]

Neurochemical Analysis: Post-mortem analysis of brain tissue can provide insights into

potential off-target neurochemical alterations. This could involve measuring neurotransmitter

levels (e.g., dopamine, serotonin, norepinephrine) in relevant brain regions.

In Vivo Target Engagement: To confirm that the observed in vivo effects are due to P2X7

antagonism, you can perform ex vivo receptor autoradiography or measure the blockade of

BzATP-induced IL-1β release in the brain, as has been previously demonstrated.[1][2][5]
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Q3: We are observing variability in the potency of JNJ-47965567 across different cell types.

Could this be due to off-target effects?

A3: While off-target effects are a possibility, variability in potency is more commonly associated

with experimental conditions and the specific cellular context.

Troubleshooting Steps:

Confirm P2X7 Expression: Verify the expression level of the P2X7 receptor in each cell type.

Lower expression levels may lead to an apparent decrease in potency.

Assess Species Differences: The affinity and potency of JNJ-47965567 can vary between

species.[1][3] Ensure you are using the appropriate concentrations for the species of your

cell line (human, rat, mouse).

Protein Binding: The presence of serum proteins can reduce the free concentration of JNJ-
47965567 available to bind to its target. This has been observed as a difference in potency in

human whole blood versus isolated monocytes.[1] If your media contains serum, consider

this as a potential source of variability.

Assay Conditions: Factors such as agonist concentration, incubation time, and cell density

can all influence the measured potency. Standardize these parameters across all

experiments and cell types.

Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo potency and affinity of JNJ-
47965567 for its primary target, the P2X7 receptor.

Table 1: In Vitro Affinity and Potency of JNJ-47965567
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Species Assay System Parameter Value Reference

Human
Recombinant

1321N1 cells
pKi 7.9 ± 0.07 [1][2][3]

Rat
Recombinant

1321N1 cells
pKi 8.7 ± 0.07 [1][3]

Human Whole Blood
pIC50 (IL-1β

release)
6.7 ± 0.07 [1][2][3]

Human Monocytes
pIC50 (IL-1β

release)
7.5 ± 0.07 [1][2][3]

Rat Microglia
pIC50 (IL-1β

release)
7.1 ± 0.1 [1][2][3]

Rat Astrocytes
pIC50 (Calcium

flux)
7.5 ± 0.4 [1]

Mouse
J774

Macrophages

IC50 (Ethidium+

uptake)
54 ± 24 nM [6]

Table 2: In Vivo Efficacy of JNJ-47965567

Species Model Parameter Value Reference

Rat

Brain P2X7

Receptor

Autoradiography

Brain EC50 78 ± 19 ng/mL [1][2]

Rat

Amphetamine-

induced

Hyperactivity

Effective Dose 30 mg/kg [1][2][5]

Rat
Neuropathic Pain

Model
Effective Dose 30 mg/kg [1][2][5]

Key Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay
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This protocol is adapted from studies characterizing JNJ-47965567's ability to block P2X7-

mediated IL-1β release in human monocytes and rat microglia.[1]

Methodology:

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for

monocytes, or culture primary rat microglia.

Priming: Prime the cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

Antagonist Incubation: Pre-incubate the primed cells with varying concentrations of JNJ-
47965567 for a specified period.

Agonist Stimulation: Stimulate the cells with the P2X7 agonist BzATP to induce NLRP3

inflammasome activation and IL-1β release.

Quantification: Collect the cell supernatant and quantify the concentration of IL-1β using a

commercially available ELISA kit.

Data Analysis: Plot the IL-1β concentration against the JNJ-47965567 concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of Target Engagement

This protocol describes a method to confirm that JNJ-47965567 engages the P2X7 receptor in

the brain of living animals.[1][2][5]

Methodology:

Animal Dosing: Administer JNJ-47965567 to rats at the desired dose and route (e.g., 30

mg/kg, s.c.).

Brain Microdialysis: At a time point corresponding to the expected peak brain exposure,

perform in vivo microdialysis in a relevant brain region (e.g., hippocampus or prefrontal

cortex).

Local Agonist Challenge: Perfuse the P2X7 agonist BzATP through the microdialysis probe

to locally stimulate P2X7 receptors.
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Sample Collection: Collect dialysate samples before, during, and after BzATP perfusion.

Cytokine Measurement: Measure the concentration of IL-1β in the dialysate samples using a

sensitive immunoassay.

Data Analysis: Compare the BzATP-induced increase in IL-1β in vehicle-treated versus JNJ-
47965567-treated animals to determine the degree of in vivo target engagement.
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Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.
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Caption: General experimental workflow for investigating JNJ-47965567 activity.
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Caption: Logical workflow for troubleshooting unexpected results with JNJ-47965567.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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